4-Chloro-2-fluoro-1-({4-[(2R)-2-phenylpropyl]phenyl}ethynyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-fluoro-1-({4-[(2R)-2-phenylpropyl]phenyl}ethynyl)benzene is an aromatic compound that features a benzene ring substituted with chloro, fluoro, and ethynyl groups
Preparation Methods
The synthesis of 4-Chloro-2-fluoro-1-({4-[(2R)-2-phenylpropyl]phenyl}ethynyl)benzene typically involves multi-step organic reactions. One common synthetic route includes:
Electrophilic Aromatic Substitution:
Sonogashira Coupling: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst.
Chemical Reactions Analysis
4-Chloro-2-fluoro-1-({4-[(2R)-2-phenylpropyl]phenyl}ethynyl)benzene undergoes various types of chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chloro or fluoro groups can be replaced by other nucleophiles.
Oxidation and Reduction: The ethynyl group can undergo oxidation to form carbonyl compounds or reduction to form alkanes.
Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Scientific Research Applications
4-Chloro-2-fluoro-1-({4-[(2R)-2-phenylpropyl]phenyl}ethynyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structural features.
Industry: Used in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-1-({4-[(2R)-2-phenylpropyl]phenyl}ethynyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic ring and substituents allow it to fit into specific binding sites, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
4-Chloro-2-fluoro-1-({4-[(2R)-2-phenylpropyl]phenyl}ethynyl)benzene can be compared with similar compounds such as:
1-Ethynyl-4-fluorobenzene: Similar in structure but lacks the chloro and phenylpropyl groups.
2-Chloro-4-fluoro-1-iodobenzene: Contains similar halogen substituents but differs in the presence of an iodine atom.
Propiophenone: A simpler aromatic compound used in similar synthetic applications.
Properties
CAS No. |
404575-75-3 |
---|---|
Molecular Formula |
C23H18ClF |
Molecular Weight |
348.8 g/mol |
IUPAC Name |
4-chloro-2-fluoro-1-[2-[4-[(2R)-2-phenylpropyl]phenyl]ethynyl]benzene |
InChI |
InChI=1S/C23H18ClF/c1-17(20-5-3-2-4-6-20)15-19-9-7-18(8-10-19)11-12-21-13-14-22(24)16-23(21)25/h2-10,13-14,16-17H,15H2,1H3/t17-/m1/s1 |
InChI Key |
LXWMZHADRFTOMX-QGZVFWFLSA-N |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)C#CC2=C(C=C(C=C2)Cl)F)C3=CC=CC=C3 |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C#CC2=C(C=C(C=C2)Cl)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.